molecular formula C22H24N2O3S B11004570 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

Cat. No.: B11004570
M. Wt: 396.5 g/mol
InChI Key: STMYQGIGFBTSTM-UHFFFAOYSA-N
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Description

  • This compound is a synthetic organic molecule with a complex structure. Let’s break it down:
    • The core structure consists of an indene ring system (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl).
    • Attached to this core is a pyrrole ring (3-(1H-pyrrol-1-yl)) and a thienyl group (3-(3-thienyl)).
    • The amide functional group (propanamide) completes the molecule.
  • It’s worth noting that this compound’s structure suggests potential biological activity due to the presence of aromatic rings and amide functionality.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer some possibilities based on similar structures:
      • One approach could involve the condensation of an appropriate indene derivative with a pyrrole or thienyl amine, followed by amide formation.
      • Industrial production methods likely involve multistep syntheses, optimization, and purification.
  • Chemical Reactions Analysis

      Oxidation: The methoxy groups could undergo oxidative demethylation under suitable conditions.

      Reduction: Reduction of the carbonyl group in the amide could yield the corresponding alcohol.

      Substitution: The pyrrole and thienyl rings may undergo electrophilic aromatic substitution reactions.

      Reagents: Common reagents include reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., CrO₃), and Lewis acids (e.g., AlCl₃).

      Major Products: These reactions could yield various derivatives, such as alcohols, amines, or substituted indenes.

  • Scientific Research Applications

      Chemistry: Investigating the reactivity of this compound and its derivatives.

      Biology: Assessing its potential as a bioactive molecule (e.g., enzyme inhibitors, receptor ligands).

      Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer).

      Industry: Developing novel materials or catalysts based on its structure.

  • Mechanism of Action

    • The exact mechanism remains speculative due to limited data. potential targets could include enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other indene-based amides, pyrrole derivatives, and thienyl-substituted molecules.
    • Uniqueness lies in the combination of these structural elements.

    Remember that this compound’s detailed characterization requires experimental work and further investigation

    Properties

    Molecular Formula

    C22H24N2O3S

    Molecular Weight

    396.5 g/mol

    IUPAC Name

    N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

    InChI

    InChI=1S/C22H24N2O3S/c1-26-20-11-15-5-6-18(17(15)12-21(20)27-2)23-22(25)13-19(16-7-10-28-14-16)24-8-3-4-9-24/h3-4,7-12,14,18-19H,5-6,13H2,1-2H3,(H,23,25)

    InChI Key

    STMYQGIGFBTSTM-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C2C(CCC2=C1)NC(=O)CC(C3=CSC=C3)N4C=CC=C4)OC

    Origin of Product

    United States

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